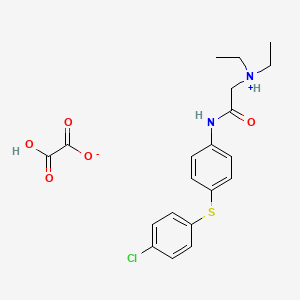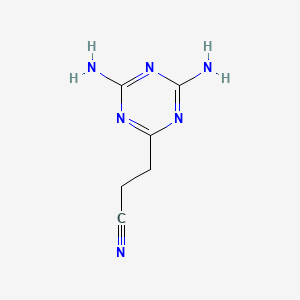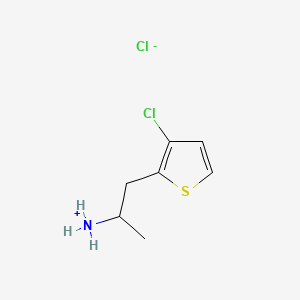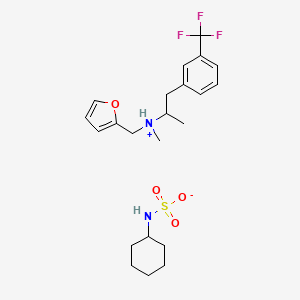
(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a chloroethyl group, an ethylmethyl group, and a naphthylmethyl group attached to an ammonium ion, with a methyl sulfate counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate typically involves the reaction of naphthylmethylamine with 2-chloroethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the naphthylmethyl group allows for addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, hydrogen peroxide, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted ammonium salts, while oxidation reactions can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in studies involving cell signaling and molecular interactions due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloroethyl)methyl(naphthylmethyl)ammonium chloride
- (2-Chloroethyl)ethylmethyl(phenylmethyl)ammonium methyl sulfate
- (2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium chloride
Uniqueness
(2-Chloroethyl)ethylmethyl(naphthylmethyl)ammonium methyl sulfate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the naphthylmethyl group, in particular, distinguishes it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
69781-88-0 |
|---|---|
Molekularformel |
C16H22ClNO4S |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-methyl-(naphthalen-1-ylmethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C16H21ClN.H2O4S/c1-3-18(2,12-11-17)13-15-9-6-8-14-7-4-5-10-16(14)15;1-5(2,3)4/h4-10H,3,11-13H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DODAINIGKXVPDD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CCCl)CC1=CC=CC2=CC=CC=C21.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)

![Sarhamnolosid [German]](/img/structure/B13769271.png)



![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)






